Synthetic Accessibility and Scaffold Preparation for PARP-1 Inhibitor SAR
Pyrido[4,3-c]pyridazin-5(6H)-one serves as a direct synthetic precursor to a series of pyridopyridazinone derivatives that exhibit PARP-1 inhibitory activity comparable to the clinically approved drug Olaparib. The scaffold was designed as an isostere of the phthalazine nucleus in Olaparib. The most potent derivative, compound 8a, showed an IC50 of 36 nM against PARP-1, which is nearly identical to Olaparib's IC50 of 34 nM under the same assay conditions [1]. This demonstrates that the pyrido[4,3-c]pyridazin-5(6H)-one core is a valid and equipotent alternative to the phthalazinone scaffold for PARP-1 inhibitor design, offering a distinct chemical space for IP generation and optimization [1].
| Evidence Dimension | PARP-1 Inhibitory Activity |
|---|---|
| Target Compound Data | Derivative 8a IC50 = 36 nM |
| Comparator Or Baseline | Olaparib (phthalazinone scaffold) IC50 = 34 nM |
| Quantified Difference | 2 nM difference (comparable potency) |
| Conditions | PARP-1 enzymatic assay (cell-free) |
Why This Matters
This near-equipotency validates the scaffold as a viable alternative to the established phthalazinone core, enabling the exploration of novel chemical space with a high probability of retaining potent target engagement.
- [1] Allam, H. A., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666. View Source
